molecular formula C9H8ClFO2 B13090028 1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethanone

1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethanone

Cat. No.: B13090028
M. Wt: 202.61 g/mol
InChI Key: GYTJEWNHBKVNLY-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of ethanone, where the phenyl ring is substituted with chloro, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethanone typically involves the Friedel-Crafts acylation of 2-chloro-6-fluoro-3-methoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro, fluoro, and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to replace the halogen atoms.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl ethanones with various functional groups.

Scientific Research Applications

1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of electron-withdrawing groups (chloro and fluoro) and electron-donating groups (methoxy) can influence its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

  • 1-(2-Chloro-6-fluoro-3-methylphenyl)ethanone
  • 2-Chloro-6-fluoro-3-methoxyphenol

Comparison: 1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethanone is unique due to the specific combination of substituents on the phenyl ring, which can significantly affect its chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro, fluoro, and methoxy substituent on a phenyl ring. These functional groups contribute to its biological activity by influencing its interaction with biological targets.

Antiviral and Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antiviral and antimicrobial activities. For instance, studies on related compounds have shown efficacy against various viral strains and bacteria, suggesting a promising therapeutic potential in infectious diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The chloro and fluoro substituents may enhance lipophilicity, facilitating cellular uptake and interaction with membrane proteins or enzymes involved in disease pathways .

Study 1: Anticancer Activity

A study focusing on structurally related compounds demonstrated significant antiproliferative effects against cancer cell lines. The mechanism was linked to the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of signaling pathways associated with cell survival .

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundMDA-MB 231 (breast cancer)15.2ROS generation
Related Compound AHeLa (cervical cancer)10.5Apoptosis induction
Related Compound BA549 (lung cancer)12.0Cell cycle arrest

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of related phenyl ethanones against a panel of bacteria. The results indicated that these compounds exhibited notable antibacterial activity, particularly against Gram-positive strains .

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis4

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of phenyl ethanones. For example, variations in the halogen substituents have been shown to significantly affect both potency and selectivity towards specific biological targets .

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

1-(2-chloro-6-fluoro-3-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8ClFO2/c1-5(12)8-6(11)3-4-7(13-2)9(8)10/h3-4H,1-2H3

InChI Key

GYTJEWNHBKVNLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Cl)OC)F

Origin of Product

United States

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